5-Hydroxy-1H-indole-1-carboxylic acid
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Overview
Description
5-Hydroxy-1H-indole-1-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-indole-1-carboxylic acid typically involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The reaction is often carried out using methanesulfonic acid under reflux in methanol, yielding the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of palladium chloride as a catalyst in the presence of bromamine-B oxidant has been reported for the preparation of anthranilic acids .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-indole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into different hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
5-Hydroxy-1H-indole-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and as a precursor to neurotransmitters.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indole-1-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through pathways involving neurotransmitter synthesis and signal transduction .
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- 5-Hydroxyindole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: 5-Hydroxy-1H-indole-1-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Biological Activity
5-Hydroxy-1H-indole-1-carboxylic acid (5-HICA) is a compound of significant interest in biological research due to its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
5-HICA is an indole derivative characterized by a hydroxyl and carboxyl functional group. Its synthesis typically involves the condensation of indole derivatives with carboxylic acids or their derivatives. The compound can be synthesized through various methods, including the Japp-Klingemann type Fischer-indole synthesis protocols, which allow for the functionalization of the indole ring to yield 5-HICA and its analogs .
The biological activity of 5-HICA is primarily attributed to its role as a precursor in the biosynthesis of neurotransmitters such as serotonin. It interacts with various molecular targets, modulating neurotransmitter synthesis and influencing cellular signaling pathways. The compound's effects are mediated through:
- Neurotransmitter Modulation : Acting as a precursor to serotonin, it plays a crucial role in mood regulation and cognitive functions.
- Signal Transduction : It influences pathways involved in inflammation and cancer progression by acting on specific receptors .
Anticancer Activity
Research indicates that 5-HICA exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound has shown effective cytotoxicity with IC50 values ranging from 7 to 20 µM, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Properties
5-HICA has also been investigated for its antimicrobial activity. It demonstrates effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases, where modulation of inflammation can lead to therapeutic benefits .
Case Studies
- Anticancer Efficacy : A study published in Brieflands highlighted the cytotoxic effects of 5-HICA on MCF-7 breast cancer cells, showing significant inhibition of cell viability at concentrations below 20 µM. The study concluded that 5-HICA induces apoptosis in cancer cells while sparing normal cells .
- Neuroprotective Role : Another investigation focused on the neuroprotective effects of 5-HICA in models of neurodegenerative diseases. The findings suggested that it could enhance neuronal survival and function, potentially offering a new avenue for treating conditions like Alzheimer’s disease .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Indole derivative | Anticancer, antimicrobial, anti-inflammatory | 7 - 20 |
Indole-3-acetic acid | Plant hormone | Growth regulator in plants | N/A |
5-Hydroxyindole-2-carboxylic acid | Indole derivative | Similar anticancer properties | 10 - 25 |
Properties
CAS No. |
125502-72-9 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-hydroxyindole-1-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-6(5-7)3-4-10(8)9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
SXAIULUWOVNPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C(=O)O)C=C1O |
Origin of Product |
United States |
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